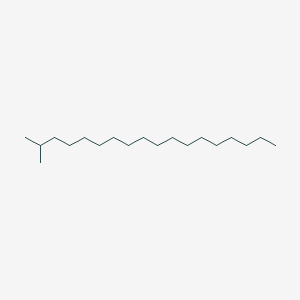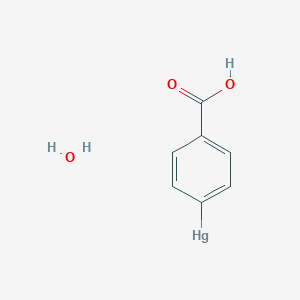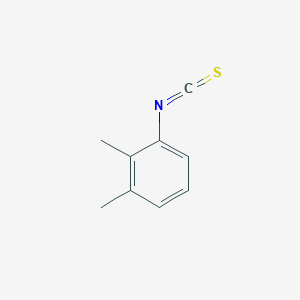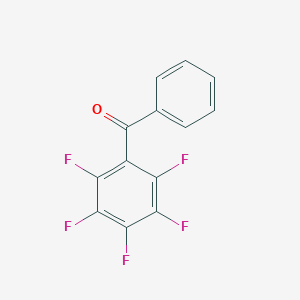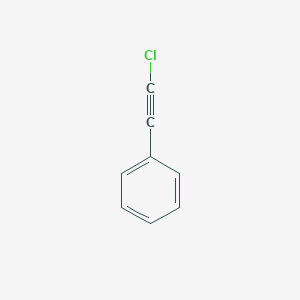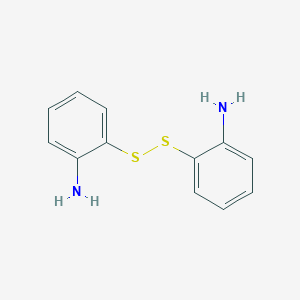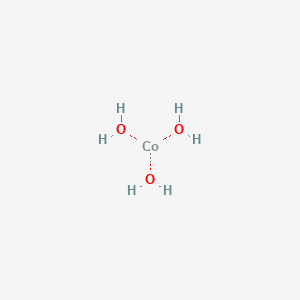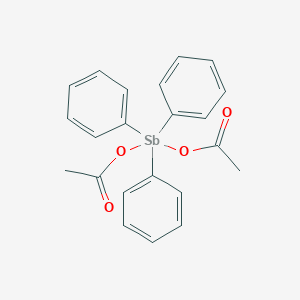
Methylenecyclobutane
Vue d'ensemble
Description
Methylenecyclobutane (MCB) is an organic compound with the molecular formula C4H8. It is a cyclic hydrocarbon with a ring of four carbon atoms and two double bonds. MCB is an important intermediate in the synthesis of many organic compounds, including pharmaceuticals and other industrial products. MCB is also used as a solvent in many laboratory experiments.
Applications De Recherche Scientifique
1. Synthesis and Properties Methylenecyclobutane has been extensively studied for its synthesis, properties, and chemical transformations. These studies include investigations of reactions with a wide range of reagents, highlighting its versatile nature in chemical synthesis (Vinogradov & Zinenkov, 1996).
2. Cycloaddition Reactions The compound is used in [2+2] cycloaddition reactions, notably with allenyl sulfides and electron-deficient olefins, facilitated by Lewis acids. This process is notable for its high enantioselectivity when using chiral titanium reagents (Hayashi, Niihata, & Narasaka, 1990).
3. Polymerization this compound has been polymerized using LEWIS acids and catalysts derived from transition metals. The resulting polymers exhibit a mix of cyclic and ethylenic structures, with applications in materials science (Pinazzi & Brossas, 1969).
4. Ring Expansion to Cyclopentanones Palladium(II)-catalyzed ring expansion of methylenecyclobutanes produces cyclopentanones, a reaction applicable in organic synthesis (Boontanonda & Grigg, 1977).
5. Antiviral Agents this compound analogues of nucleosides have shown potential as antiviral agents, particularly against Epstein-Barr virus, demonstrating its application in medicinal chemistry (Wang, Kern, & Žemlička, 2002).
6. Acylation for Cyclopentene Synthesis Its reactions with acyl chlorides, facilitated by aluminum chloride, result in substituted cyclopentene derivatives, a method useful in synthetic organic chemistry (Jiang & Shi, 2008).
7. Construction of Bicyclo[5.2.0]nonenone Skeleton Methylenecyclobutanes are used in constructing complex molecular structures like bicyclo[5.2.0]nonenone skeletons, illustrating its utility in advanced synthetic methods (Hojo, Tomita, Hirohara, & Hosomi, 1993).
8. Dynamic Equilibrium Studies The dynamic equilibrium between various forms of this compound has been investigated, providing insights into its chemical behavior under different conditions (Gridnev, Gursky, & Bubnov, 1996).
9. Microwave Spectrum Analysis Studies on the microwave spectrum of this compound reveal information about its molecular structure and behavior, contributing to our understanding of molecular dynamics (Scharpen & Laurie, 1968).
10. Radical Approach in Hydroxylation Methylenecyclobutanes have been used in radical reactions for hydroxylation and acetoxylation, showcasing its role in radical chemistry (Jiang, Wei, & Shi, 2010).
Mécanisme D'action
Target of Action
This compound (MCB) is a chemical compound with the formula C5H8 . It is a side product in the production of isoprene by the catalytic cleavage of 4,4-dimethyl-l,3-di-oxane . Due to the presence of two reactive groups, the double bond, and the cyclobutane ring in its molecule, this compound can potentially interact with various biochemical targets . .
Mode of Action
It has been shown that mcb can undergo isomerization to 1-methylcyclobutene when heated in aqueous alcohol in the presence of znbr2 and zn(oh)br at 140 °c . This suggests that MCB can participate in chemical reactions under certain conditions, potentially leading to changes in its targets.
Pharmacokinetics
Its vapor pressure is 6.57 psi at 20 °C , suggesting that it could potentially be inhaled and absorbed through the lungs
Action Environment
The action of MCB is likely influenced by various environmental factors. For instance, its reactivity may be affected by temperature, as suggested by the isomerization reaction that occurs when MCB is heated . Additionally, the presence of certain catalysts, such as ZnBr2 and Zn(OH)Br, can also influence MCB’s reactivity . The stability of MCB may also be affected by environmental conditions, such as pH and the presence of other chemicals.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methylidenecyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8/c1-5-3-2-4-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRVGKYPAOQVNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061519 | |
| Record name | Cyclobutane, methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1120-56-5 | |
| Record name | Methylenecyclobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylenecyclobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYLENECYCLOBUTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90355 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclobutane, methylene- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclobutane, methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylenecyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLENECYCLOBUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZ0GB8VNX6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the molecular formula and weight of methylenecyclobutane?
A1: The molecular formula of this compound is C5H8, and its molecular weight is 68.12 g/mol.
Q2: What spectroscopic techniques have been used to characterize this compound?
A2: this compound has been characterized using various spectroscopic techniques, including infrared (IR) [, , ], Raman [], microwave [], and nuclear magnetic resonance (NMR) spectroscopy []. These techniques provide information about the vibrational modes, rotational constants, and structural parameters of the molecule.
Q3: What is the ring-puckering potential function of this compound?
A3: The ring-puckering potential function of this compound has been determined from its microwave and infrared spectra [, ]. The potential function is described as V(x) = 4.229 × 105x4 − 1.694 × 104x2, where x is a reduced ring-puckering coordinate. This function indicates a double-minimum potential with a barrier to ring inversion of approximately 160 cm-1.
Q4: What are common starting materials for the synthesis of this compound?
A4: this compound can be synthesized from various starting materials, including pentaerythrityl tetrabromide [], pentaerythrityl tetrachloride [], and the reduction of spiropentane [, ].
Q5: How can this compound be used to synthesize other compounds?
A5: this compound can be used as a building block for synthesizing various compounds. For instance, it can undergo ring expansion reactions to form cyclopentanones [, ], be used in the synthesis of cyclobutanone and cyclobutanol [], and undergo cycloaddition reactions to form various cyclic compounds [, , , ].
Q6: Can this compound undergo polymerization?
A6: While this compound does not readily homopolymerize, it can copolymerize with certain vinyl monomers via radical initiators []. The copolymerization occurs through the exocyclic methylene group of this compound. Interestingly, polymerization with specific Ziegler-Natta catalysts can yield an isorubber with exo double bonds in the polymer structure [].
Q7: Does this compound undergo any unique rearrangements?
A7: Yes, this compound exhibits a degenerate rearrangement where the exocyclic double bond shifts positions on the ring. This rearrangement proceeds through a diradical intermediate and has been studied using deuterium labeling and trapping experiments [, ]. The rate and stereoselectivity of this rearrangement are influenced by the substituents on the ring [].
Q8: How does this compound react in Wacker oxidation?
A8: this compound undergoes Wacker oxidation to yield cyclopentanones through a unique semi-pinacol type rearrangement []. This reaction exhibits high Markovnikov selectivity when tert-butyl nitrite is employed as the oxidant.
Q9: What are the potential applications of this compound and its derivatives?
A9: this compound and its derivatives hold potential applications in various fields. They have been investigated as potential antiviral agents, specifically this compound analogues of nucleosides [, , ]. Additionally, their unique reactivity makes them attractive building blocks for synthesizing natural products and other complex molecules [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



